

SNIPER(BRD)-1 cIAP1 cIAP2 XIAP degradation

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Compound Focus: Sniper(brd)-1

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Molecular Profile & Quantitative Data

SNIPER(BRD)-1 is a chimeric molecule composed of **(+)-JQ-1** (a BRD4 ligand) linked to an **LCL-161 derivative** (an IAP antagonist) [1] [2]. Its structure is illustrated in the following table:

Component	Description & Role
Target Protein Ligand	(+)-JQ-1 : Binds to the bromodomain of BRD4, an epigenetic regulator [1] [2].
E3 Ligase Ligand	LCL-161 derivative : A high-affinity antagonist that recruits IAP E3 ubiquitin ligases (cIAP1, cIAP2, XIAP) [3] [1].
Linker	A chemical connector (PEG-based) that tethers the two ligands, allowing for the formation of a productive ternary complex [2].

The efficacy of **SNIPER(BRD)-1** is quantified by its binding affinity to IAPs and its ability to degrade target proteins, as shown below:

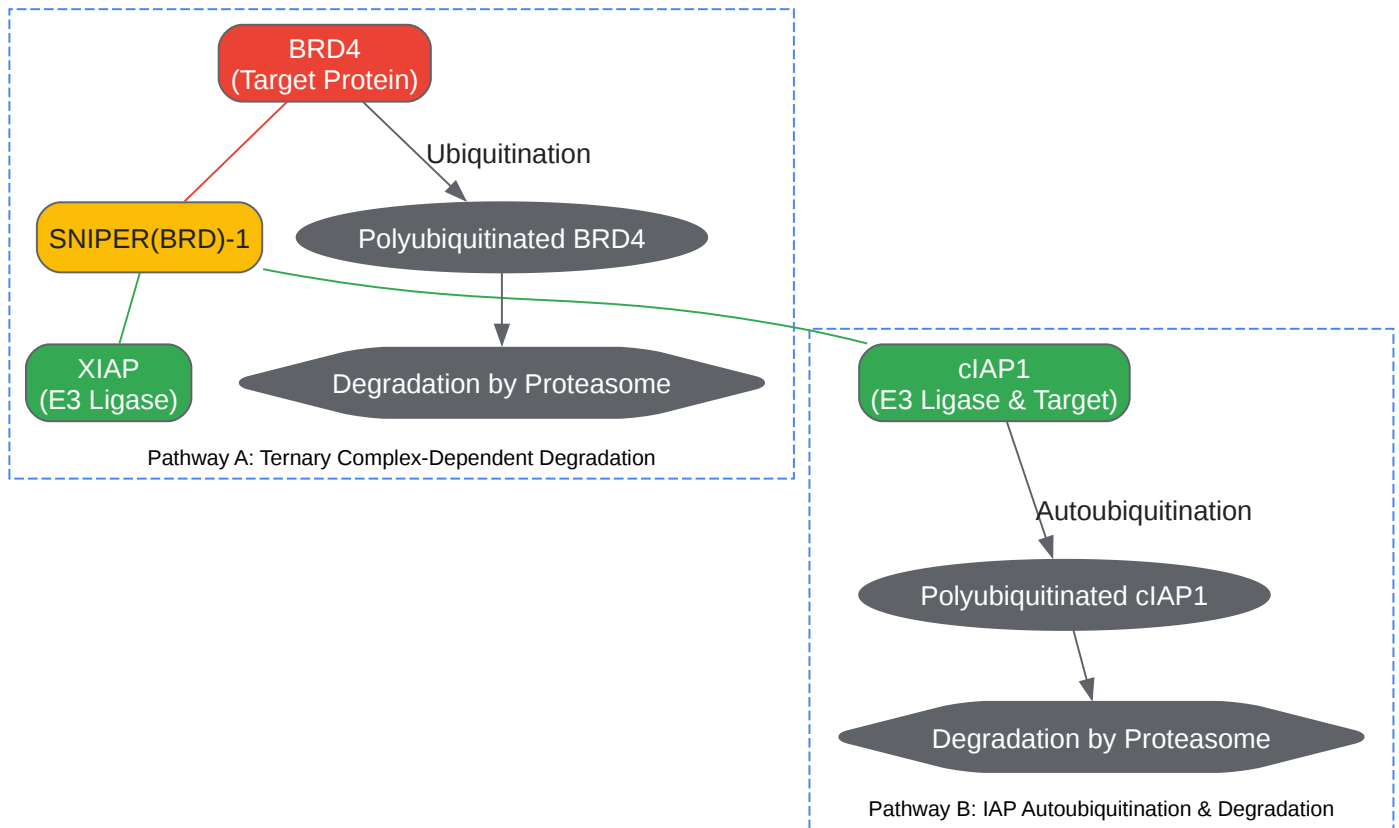
Measurement Type	Target	Value	Context / Notes
Binding Affinity (IC ₅₀) [2]	cIAP1	6.8 nM	Half-maximal inhibitory concentration

Measurement Type	Target	Value	Context / Notes
	clAP2	17 nM	Half-maximal inhibitory concentration
	XIAP	49 nM	Half-maximal inhibitory concentration
Degradation Activity [3] [2]	BRD4	Significant reduction	Observed in LNCaP cells at 0.1 μ M within 6 hours.
	clAP1	Significant reduction	Simultaneously degraded with target protein.
	XIAP	Significant reduction	Simultaneously degraded with target protein.

Mechanism of Action & Degradation Pathways

SNIPER(BRD)-1 degrades proteins by bringing a target protein (POI) into proximity with an E3 ubiquitin ligase, triggering polyubiquitination and proteasomal degradation [4] [5]. A key feature is its ability to simultaneously degrade target BRD4 and IAPs themselves via distinct mechanisms [3].

The following diagram illustrates the two distinct degradation pathways induced by **SNIPER(BRD)-1**.



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As the diagram shows:

- **Pathway A (Ternary Complex):** Degradation of **BRD4** and **XIAP** requires the formation of a ternary complex where **SNIPER(BRD)-1** simultaneously binds both BRD4 and XIAP, leading to their ubiquitination and degradation [3].
- **Pathway B (Autoubiquitination):** Degradation of **cIAP1** is triggered when the IAP antagonist module of **SNIPER(BRD)-1** binds to cIAP1, inducing its autoubiquitination and degradation even without forming a complex with BRD4 [3].

Key Experimental Evidence

Critical insights into **SNIPER(BRD)-1** function come from controlled experiments using inactive analogs [3]:

- **Inactive IAP Ligand (SNIPER(BRD)-3)**: An analog with an N-methylated LCL-161 derivative that cannot bind IAPs resulted in a complete loss of degradation activity for BRD4, cIAP1, and XIAP. This confirms that IAP binding is essential for the molecule's function [3].
- **Inactive Target Ligand (SNIPER(BRD)-4)**: An analog incorporating (-)-JQ-1, which cannot bind BRD4, degraded cIAP1 but lost the ability to degrade BRD4 and XIAP. This provides direct evidence that the degradation of BRD4 and XIAP requires the formation of a ternary complex [3].
- **Ligands Alone**: A mixture of free (+)-JQ-1 and LCL-161 ligands induced degradation of cIAP1 but not of BRD4 or XIAP, further supporting the necessity of a connected chimeric molecule for ternary complex formation [3].

Research Significance & Therapeutic Potential

SNIPER(BRD)-1 represents a promising strategy in targeted protein degradation. Its unique ability to simultaneously degrade oncogenic proteins like BRD4 and anti-apoptotic IAPs provides a potential dual-therapeutic advantage against cancers [4] [6].

- **Overcoming Resistance**: Since many cancer cells overexpress IAPs to survive, the collateral degradation of IAPs by SNIPERs could more effectively induce cancer cell death and overcome treatment resistance [4] [6].
- **Event-Driven Pharmacology**: As an event-driven catalyst, **SNIPER(BRD)-1** can be recycled, allowing for sustained target degradation and potentially reducing required drug exposure compared to traditional inhibitors [4].

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